5-fluoro-N-[1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide
説明
The compound 5-fluoro-N-[1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide is a benzamide derivative characterized by a fluoro-substituted aromatic ring and a trifluoromethyl ketone-containing side chain. Its structure includes:
- A benzamide core with a fluorine atom at the 5-position.
- An N-[1-(4-methoxyphenyl)ethyl] group, introducing a methoxy-substituted phenethyl moiety.
- A 2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl) substituent on the benzene ring, contributing steric bulk and electron-withdrawing properties via the trifluoromethyl and ketone groups.
For instance, the trifluoromethyl group enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals . The methoxy group may modulate solubility and receptor binding .
特性
分子式 |
C22H23F4NO3 |
|---|---|
分子量 |
425.4 g/mol |
IUPAC名 |
5-fluoro-N-[1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide |
InChI |
InChI=1S/C22H23F4NO3/c1-13(14-5-8-16(30-4)9-6-14)27-20(29)17-11-15(23)7-10-18(17)21(2,3)12-19(28)22(24,25)26/h5-11,13H,12H2,1-4H3,(H,27,29) |
InChIキー |
AUCRHOPAPWGXID-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)F)C(C)(C)CC(=O)C(F)(F)F |
製品の起源 |
United States |
化学反応の分析
Amide Bond Formation
The benzamide group is synthesized via nucleophilic acyl substitution. A representative procedure involves:
-
Reagents : Benzoyl chloride derivatives (e.g., 2-methyl-4-nitrobenzoyl chloride) and amines (e.g., 1-(4-methoxyphenyl)ethylamine).
-
Conditions : Reaction in dry DMF or dichloromethane (DCM) with a base such as DIPEA (N,N-diisopropylethylamine) at elevated temperatures (90°C).
-
Workup : Washing with NH4Cl, LiCl, and brine, followed by drying over Na2SO4 and vacuum concentration .
Example Data :
| Step | Reagents/Conditions | Yield | Purity (Rf) |
|---|---|---|---|
| Acyl chloride formation | Thionyl chloride, reflux | 85% | – |
| Amide coupling | DMF, DIPEA, 90°C, 18 h | 80% | 0.25 (DCM/MeOH 20:1) |
Reductive Amination
The methoxyphenyl ethylamine moiety may undergo reductive amination with aldehydes (e.g., butyraldehyde) using sodium triacetoxyborohydride (STAB) as a reducing agent:
-
Procedure : Aldehyde (1.15 mmol) and amine (0.57 mmol) are stirred in DMF/AcOH at 0°C, followed by STAB addition.
-
Conditions : 18 h at room temperature under argon.
-
Outcome : Formation of secondary amines with yields up to 80% after purification .
Key Observations :
-
STAB is preferred over NaBH4 due to compatibility with acid-sensitive groups.
-
Methoxy groups remain stable under these conditions.
Trifluoromethyl Ketone Reactivity
The 5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl group participates in:
-
Nucleophilic Additions : Reacts with Grignard reagents or organolithium compounds to form tertiary alcohols.
-
Reduction : Catalytic hydrogenation (H2/Pd-C) or NaBH4 reduces the ketone to a secondary alcohol, though the trifluoromethyl group may sterically hinder reactivity.
Experimental Challenges :
-
Fluorine’s electron-withdrawing effect stabilizes the ketone, necessitating harsh conditions for reduction .
Demethylation of Methoxy Group
The 4-methoxyphenyl group can undergo demethylation under acidic or oxidative conditions:
-
Reagents : BBr3 (boron tribromide) in DCM at −78°C.
-
Outcome : Conversion to a phenolic hydroxyl group, enabling further functionalization (e.g., sulfonation or alkylation) .
Stability Note :
-
Methoxy groups are generally stable during amide coupling but sensitive to strong Lewis acids.
Enzyme-Mediated Transformations
In biological systems, the compound may undergo:
-
Oxidative Metabolism : Cytochrome P450-mediated oxidation of the ethyl linker or methoxy group.
-
Hydrolysis : Esterase-catalyzed cleavage of the amide bond, though fluorination at the ortho position slows hydrolysis .
Metabolite Identification :
| Metabolite Pathway | Enzyme Responsible | Major Product |
|---|---|---|
| Amide hydrolysis | Esterases | 5-Fluoro-2-(trifluoromethyl)benzoic acid |
| O-Demethylation | CYP3A4 | Phenolic derivative |
Stability Under Acidic/Basic Conditions
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several pesticidal and pharmacological agents, as highlighted below:
Physicochemical and Analytical Comparisons
- Lipophilicity : The trifluoromethyl and methyl groups in the target compound likely increase logP compared to etobenzanid (less halogenated) but reduce it relative to diflufenican (pyridine enhances polarity) .
- Retention Behavior : While direct HPLC data are unavailable, compounds with trifluoromethyl groups (e.g., sulfentrazone) typically exhibit longer retention times due to hydrophobic interactions . Formoterol analogs with methoxyphenylethylamine moieties show retention times of 0.4–0.7 minutes under specific conditions , suggesting the target compound may require optimized chromatographic methods.
Bioactivity Insights
- Pesticidal Potential: The trifluoromethyl ketone group in the target compound mirrors lactofen (a diphenylether herbicide), which uses a trifluoromethylphenoxy group for enhanced herbicidal activity . However, the absence of a nitro group (cf. fluoroglycofen ethyl ester) may limit redox-mediated mechanisms .
- Pharmacological Limitations: Unlike formoterol derivatives with hydroxyl groups for β2-adrenergic receptor binding, the target compound lacks hydrogen-bond donors, reducing likelihood of bronchodilator activity .
Research Implications
The compound’s unique combination of fluoro, methoxy, and trifluoromethyl ketone groups positions it as a candidate for:
- Metabolic Stability Optimization : The trifluoromethyl group may confer resistance to oxidative degradation, a trait exploitable in drug design .
Limitations and Knowledge Gaps
- No direct evidence of synthesis, bioactivity, or toxicity for the target compound exists in the provided materials.
- Structural analogs in and are pharmacological, whereas those in and are pesticidal, complicating unified mechanistic predictions.
Q & A
Q. What are the optimal reaction conditions for synthesizing this benzamide derivative, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, the amide bond formation may require coupling agents like EDCI/HOBt under anhydrous conditions (e.g., DMF or THF solvent, 0–5°C to room temperature). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Purity assessment should combine HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular weight . Note : Impurity profiling (e.g., unreacted starting materials) requires GC-MS or NMR (¹H/¹³C) for structural elucidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., fluorine coupling patterns, methoxy groups).
- FT-IR : Peaks at ~1650–1700 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-F stretch).
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular formula (e.g., C₂₇H₂₉F₄NO₄).
- Fluorescence Spectroscopy : Useful if the benzamide core exhibits intrinsic fluorescence (λₑₓ/λₑₘ ~280/320 nm) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:
Q. What experimental designs are recommended for optimizing multi-step synthesis yield?
- Methodological Answer : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry, catalyst loading). For example:
Q. How might this compound interact with bacterial enzymes like AcpS-PPTase, and what assays validate this?
- Methodological Answer : The trifluoromethyl and benzamide groups may inhibit bacterial phosphopantetheinyl transferases (PPTases). Assays include:
- Enzyme Inhibition Assays : Measure IC₅₀ via spectrophotometric detection of coenzyme A release.
- Surface Plasmon Resonance (SPR) : To quantify binding kinetics (KD, kon/koff).
- Molecular Docking : Autodock Vina or Schrödinger Suite to predict binding poses against PPTase active sites .
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